molecular formula C20H16BrN3O6S2 B11424959 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B11424959
M. Wt: 538.4 g/mol
InChI Key: AUUQSKIFVARQGQ-UHFFFAOYSA-N
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Description

2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a sulfonyl group, a dihydropyrimidinone core, and a benzodioxin moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: This step often involves a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions to form the dihydropyrimidinone core.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable brominated precursor reacts with the dihydropyrimidinone intermediate.

    Sulfonylation: The sulfonyl group is typically introduced through a sulfonyl chloride reagent in the presence of a base, such as pyridine or triethylamine.

    Formation of the Benzodioxin Moiety: The benzodioxin group is usually synthesized separately and then coupled to the main structure through a nucleophilic substitution or a similar coupling reaction.

    Final Coupling: The final step involves coupling the benzodioxin moiety to the acetamide group, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its multiple functional groups. It can be used in studies involving enzyme inhibition, protein binding, and cellular uptake.

Medicine

In medicine, the compound’s potential pharmacological activities can be explored. Its structure suggests possible applications as an anti-inflammatory, anticancer, or antimicrobial agent, although specific activities would need to be confirmed through experimental studies.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and bromophenyl groups might play crucial roles in binding to active sites, while the dihydropyrimidinone core could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
  • **2-({5-[(4-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Uniqueness

Compared to similar compounds, 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide stands out due to the presence of the benzodioxin moiety, which can impart unique electronic and steric properties. This could potentially enhance its binding affinity to biological targets or alter its reactivity in chemical transformations.

Properties

Molecular Formula

C20H16BrN3O6S2

Molecular Weight

538.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C20H16BrN3O6S2/c21-12-1-4-14(5-2-12)32(27,28)17-10-22-20(24-19(17)26)31-11-18(25)23-13-3-6-15-16(9-13)30-8-7-29-15/h1-6,9-10H,7-8,11H2,(H,23,25)(H,22,24,26)

InChI Key

AUUQSKIFVARQGQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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